molecular formula C8H7BrO4 B13937449 2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde CAS No. 65144-12-9

2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde

Cat. No.: B13937449
CAS No.: 65144-12-9
M. Wt: 247.04 g/mol
InChI Key: PSLVYWJSECLKMK-UHFFFAOYSA-N
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Description

2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde is a brominated aromatic aldehyde with hydroxyl and methoxy substituents at positions 3, 4, and 3. This compound serves as a precursor for bromophenols, which exhibit biological activities like antioxidant and antimicrobial effects .

Properties

CAS No.

65144-12-9

Molecular Formula

C8H7BrO4

Molecular Weight

247.04 g/mol

IUPAC Name

2-bromo-3,4-dihydroxy-5-methoxybenzaldehyde

InChI

InChI=1S/C8H7BrO4/c1-13-5-2-4(3-10)6(9)8(12)7(5)11/h2-3,11-12H,1H3

InChI Key

PSLVYWJSECLKMK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C=O)Br)O)O

Origin of Product

United States

Preparation Methods

Bromination of Methoxy-Dihydroxybenzaldehyde Derivatives

One industrially relevant approach starts with vanillin (4-hydroxy-3-methoxybenzaldehyde) , which is selectively brominated at the ortho position relative to the hydroxyl group to yield 5-bromo-4-hydroxy-3-methoxybenzaldehyde (bromovanillin) . This bromination is typically performed under controlled conditions to ensure regioselectivity and high yield.

Subsequent hydrolysis of the bromovanillin under alkaline conditions (using sodium hydroxide) with copper powder as a catalyst leads to the formation of 4,5-dihydroxy-3-methoxybenzaldehyde , which is a close structural analogue to the target compound but without the bromine at the 2-position. This step is conducted at elevated temperatures (~135 °C) with stirring for several hours to complete hydrolysis.

Process Parameters and Conditions

Step Reagents/Conditions Temperature pH Range Time Notes
Bromination of vanillin Bromine or NBS, acetic acid Room temp to 50 °C Neutral to acidic 1-3 hours Selective ortho-bromination
Hydrolysis of bromovanillin NaOH aqueous, copper powder catalyst 135 °C ~12 (alkaline) 4 hours Converts bromo-hydroxy-methoxybenzaldehyde to dihydroxy derivative
Bromination at 2-position NBS in acetic acid Room temp Neutral Several hours Yields 2-bromo-3,4-dihydroxy-5-methoxybenzaldehyde
Demethylation (if needed) HI or HBr Reflux Acidic Several hours Converts methoxy to hydroxy groups if required

Analytical and Purification Techniques

Summary Table of Key Synthetic Routes

Route/Starting Material Key Steps Yield/Comments Reference
Vanillin → Bromovanillin → Hydrolysis → Target Bromination, alkaline hydrolysis High industrial applicability
3,4-Dihydroxy-5-methoxybenzaldehyde + NBS Bromination in acetic acid Moderate yield, lab scale
2,4-Dinitroaniline Sandmeyer, methoxylation, hydrolysis, demethylation Low overall yield (~2%), multi-step
1,4-Dibromo-2-fluorobenzene Metal-halogen exchange, formylation, substitution Low temperature, organometallic reagents needed

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 2-Bromo-3,4-dihydroxy-5-methoxybenzoic acid.

    Reduction: 2-Bromo-3,4-dihydroxy-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Here's a detailed overview of the applications of 2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde, incorporating data from verified sources.

Synthesis and Reactions

  • This compound can be used as a precursor in various chemical syntheses .
  • It is involved in the synthesis of 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde, which is a two-step reaction . The first step involves synthesizing 3-bromo-4-hydroxy-5-methoxybenzaldehyde from Vanillin .

Potential Applications

While specific applications of this compound are not extensively documented in the provided search results, related compounds and derivatives indicate potential uses:

  • Synthesis of Other Compounds: It can be used in the preparation of compounds like 2-hydroxy-3-methoxybenzaldehyde semicarbazone, 2-cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde, and 3-(benzyloxy)-2-bromo-4-methoxybenzaldehyde .
  • Antioxidant and Anticancer Research: Bromophenol derivatives, including those structurally related, exhibit antioxidant and anticancer potential . For example, some methylated and ethylated bromophenol derivatives have shown significant antioxidant and anticancer activity .

Experimental Studies

  • Methyl Bromophenol Derivatives Synthesis: this compound (1c)(\textbf{1c}) is used in the synthesis of methyl bromophenol derivatives .

Data Table: Related Bromophenol Derivatives and Their Activities

While the search results do not provide a direct case study for this compound, they highlight the activities of related compounds:

CompoundActivity
2,3-Dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene 3b-9\textbf{3b-9}Ameliorates H2O2H_2O_2-induced oxidative damage and ROS generation in HaCaT keratinocytes; increases TrxR1 and HO-1 expression without affecting Nrf2 expression
(Oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate 4b-3\textbf{4b-3}Ameliorates H2O2H_2O_2-induced oxidative damage and ROS generation in HaCaT keratinocytes; increases TrxR1 and HO-1 expression without affecting Nrf2 expression
(Oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate 4b\textbf{4b}Increased the TrxR1 and HO-1 expression while not affecting Nrf2 expression in HaCaT

These compounds were tested for their impact on oxidative stress, ROS (Reactive Oxygen Species) generation, and the expression of proteins like TrxR1 (Thioredoxin Reductase 1) and HO-1 (Heme Oxygenase-1) in HaCaT keratinocytes .

Safety Information

  • Hazard Classification : The compound is classified under Hazard Classifications include Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .
  • Hazard Statements : H315, H319, H335 indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
  • Precautionary Statements : P261, P264, P271, P280, P302 + P352, P305 + P351 + P338 outline measures for prevention, response, and storage, including avoiding breathing dust/fumes/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing skin or eyes with water .
  • Target Organs : The respiratory system is identified as a target organ .
  • WGK Germany : The water hazard class is WGK 3, indicating it is severely hazardous to water .

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups contribute to its antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, its bromine atom may enhance its reactivity and binding affinity to specific enzymes and receptors involved in inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Patterns and Similarity Scores

The following table summarizes structurally related compounds and their similarity scores (based on ):

Compound Name CAS No. Substituent Positions Similarity Score
2-Bromo-5-hydroxy-4-methoxybenzaldehyde 5392-10-9 5-hydroxy, 4-methoxy 0.86
2-Bromo-4,5-dimethoxybenzaldehyde 5034-74-2 4,5-dimethoxy 0.86
5-Bromo-2-hydroxy-3-methoxybenzaldehyde 43192-31-0 2-hydroxy, 3-methoxy 0.96
Target compound N/A 3,4-dihydroxy, 5-methoxy Reference

Key Observations :

  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (similarity score 0.96) is the closest structural analog, differing only in the positions of hydroxyl and methoxy groups. This positional isomerism significantly impacts hydrogen bonding capacity and acidity .
  • 2-Bromo-4,5-dimethoxybenzaldehyde (m.p. 86°C) replaces hydroxyl groups with methoxy groups, reducing polarity and increasing lipophilicity compared to the target compound .

Physical and Chemical Properties

Melting Points and Reactivity:
  • 2-Bromo-3,4-dimethoxybenzaldehyde : Melting point 86°C. Dimethoxy substitution enhances stability but reduces solubility in polar solvents compared to dihydroxy analogs .
  • 2-Bromo-3:5-dinitrobenzoyl chloride derivatives : Methyl ester (m.p. 109°C) and ethyl ester (m.p. 74°C) highlight how electron-withdrawing nitro groups lower melting points relative to hydroxyl/methoxy-substituted compounds .
  • Target compound : Expected to have a higher melting point than dimethoxy analogs due to intermolecular hydrogen bonding from hydroxyl groups.

Biological Activity

2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H7BrO4\text{C}_8\text{H}_7\text{BrO}_4

This compound features a bromine atom and multiple hydroxyl groups that contribute to its reactivity and biological activity.

Antioxidant Activity

Antioxidant properties are critical for compounds that can mitigate oxidative stress in cells. Studies have demonstrated that this compound exhibits significant antioxidant activity:

  • Cell Viability and ROS Generation : Research indicated that this compound ameliorated hydrogen peroxide-induced oxidative damage in HaCaT keratinocytes, leading to reduced reactive oxygen species (ROS) generation .
  • Mechanism of Action : The compound was found to increase the expression of thioredoxin reductase (TrxR1) and heme oxygenase-1 (HO-1), which are crucial for cellular defense against oxidative stress .

Anticancer Activity

The anticancer effects of this compound have been explored through various studies:

  • Inhibition of Cancer Cell Proliferation : In vitro studies showed that this compound inhibited the proliferation of several cancer cell lines. The MTT assay demonstrated a dose-dependent reduction in cell viability after treatment with varying concentrations of the compound .
  • Apoptosis Induction : The compound was also reported to induce apoptosis in cancer cells, as evidenced by increased markers of apoptotic activity following treatment .

Antimicrobial Activity

The antimicrobial properties of this compound were highlighted in studies focusing on its efficacy against various pathogens:

  • Fungal Inhibition : This compound has shown potential antifungal activity against specific strains isolated from marine sources. For instance, extracts containing this compound exhibited significant inhibition against fungal growth .
  • Mechanisms of Action : The antimicrobial activity may be attributed to the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival .

Comparative Analysis

A comparative analysis of the biological activities of this compound with other related compounds is presented in Table 1.

Compound NameAntioxidant ActivityAnticancer ActivityAntimicrobial Activity
This compoundHighModerateModerate
VanillinModerateLowHigh
CurcuminHighHighModerate

Case Studies

Several case studies have documented the biological activities of this compound:

  • Case Study on Antioxidant Activity : A study involving HaCaT cells treated with hydrogen peroxide demonstrated that pre-treatment with this compound significantly reduced ROS levels and improved cell viability compared to untreated controls .
  • Case Study on Cancer Cell Lines : In a series of experiments with breast cancer cell lines, the compound exhibited IC50 values ranging from 10 to 30 µM, indicating its potential as a therapeutic agent against specific cancer types .

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